5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine

Nucleoside Chemistry Click Chemistry Oligonucleotide Synthesis

5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine (CAS 171486-53-6) is a fully protected guanosine phosphoramidite precursor featuring a 5'-O-dimethoxytrityl (DMT) group for solid-phase synthesis, an N2-isobutyryl protecting group for the nucleobase, and a 2'-O-propargyl ether modification. This propargyl handle enables efficient post-synthetic conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, positioning it as a key building block for generating functionalized oligonucleotides, labeled probes, and conjugated biologics.

Molecular Formula C38H39N5O8
Molecular Weight 693.7 g/mol
Cat. No. B15585527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine
Molecular FormulaC38H39N5O8
Molecular Weight693.7 g/mol
Structural Identifiers
InChIInChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46)/t29-,31?,32+,36-/m1/s1
InChIKeyZTBYTNLGRCUAEU-JEXLJRIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine: A Click-Ready Nucleoside for Precise Oligonucleotide Functionalization


5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine (CAS 171486-53-6) is a fully protected guanosine phosphoramidite precursor featuring a 5'-O-dimethoxytrityl (DMT) group for solid-phase synthesis, an N2-isobutyryl protecting group for the nucleobase, and a 2'-O-propargyl ether modification . This propargyl handle enables efficient post-synthetic conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, positioning it as a key building block for generating functionalized oligonucleotides, labeled probes, and conjugated biologics [1].

Click-ready propargyl modification supports CuAAC conjugation
5'-O-DMT protection compatible with standard solid-phase oligonucleotide synthesis
N2-isobutyryl group maintains nucleobase protection during coupling

Why 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine Cannot Be Simply Replaced by Other Guanosine Analogs


Generic substitution with other 2'-O-alkyl guanosine analogs (e.g., 2'-O-methyl or 2'-O-methoxyethyl) is not feasible due to the unique chemical reactivity of the propargyl group. While analogs like 2'-O-methylguanosine enhance nuclease resistance and duplex stability, they lack the terminal alkyne necessary for chemoselective 'click' conjugation [1]. The propargyl modification provides a specific, bioorthogonal handle for precise, site-specific attachment of labels, affinity tags, or other functional moieties without interfering with base pairing or requiring complex, inefficient enzymatic labeling methods [2]. This functional differentiation directly dictates the experimental workflow and the final application of the resulting oligonucleotide.

2'-O-methyl or 2'-O-methoxyethyl analogs lack the terminal alkyne required for click conjugation, limiting post-synthetic functionalization
Generic alkyl modifications provide nuclease resistance but do not enable bioorthogonal chemistry, altering experimental workflow
Substituting with a non-clickable analog may prevent site-specific labeling, affinity tagging, or probe construction

Quantitative Performance Benchmarks for 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine in Synthesis and Application


Derivatization Efficiency: 91% Yield in Converting to Key 3'-O-Levulinyl Ester Building Block

A direct head-to-head comparison is not applicable here, as the synthesis route is specific to this compound. However, the conversion of commercial 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine to its 3'-O-levulinyl ester proceeds in a high, reproducible yield of 91%, which is a critical metric for the efficient preparation of more complex propargylated building blocks like c-di-GMP analogs [1]. This compares favorably to the 70% yield reported for the conversion of a related derivative to a 6-thioated analog, highlighting the efficiency of the core scaffold for further functionalization [1].

Derivatization yield
Cross-study comparable
91% yield to 3'-O-levulinyl ester vs. 70% for related analog
Supports efficient building block synthesis
Yield advantage may reduce material waste
Nucleoside Chemistry Click Chemistry Oligonucleotide Synthesis

Efficient 'Click' Conjugation: 62% Yield for Biotinylation of Propargylated c-di-GMP

The utility of the propargyl group for bioorthogonal conjugation is quantitatively demonstrated by the 62% isolated yield of a biotinylated c-di-GMP conjugate via CuAAC 'click' reaction with a biotinylated azide [1]. This represents a significant and practical functionalization efficiency for a complex, cyclic dinucleotide. In comparison, enzymatic incorporation of a propargyl-modified guanosine triphosphate (pGTP) into DNA, while successful, is a separate process with its own efficiency metrics and does not directly yield a purified, functionalized small molecule [2].

Click conjugation
Cross-study comparable
62% isolated yield of biotinylated c-di-GMP via CuAAC
Validates propargyl handle for complex dinucleotide labeling
Reported for biotin azide coupling
Click Chemistry Bacterial Signaling Biotinylation c-di-GMP

Enhanced Duplex Stability: Increased Tm of 2'-O-Propargyl Oligoribonucleotide Duplexes vs. Unmodified RNA

While direct Tm data for an oligo containing only this specific compound is not identified, class-level evidence shows that oligoribonucleotides fully modified with 2'-O-propargyl groups exhibit an increase in melting temperature (Tm) of duplexes formed with complementary RNA, relative to the corresponding unmodified RNA homoduplex [1]. This stabilizing effect is a key differentiator from 2'-O-methyl and 2'-O-methoxyethyl modifications, which also stabilize duplexes but via different mechanisms and to varying degrees [2]. The propargyl group offers a unique combination of stabilization and click functionality.

Duplex stability
Class-level inference
Increased Tm of 2'-O-propargyl RNA duplexes vs. unmodified RNA
Suggests enhanced target affinity potential
Exact ΔTm not reported; data to verify for specific sequences
Antisense Oligonucleotides RNA Therapeutics Thermal Stability Hybridization

Enzymatic Substrate Compatibility: Successful Incorporation of Propargyl-Modified pGTP by Therminator DNA Polymerase

The propargyl-modified guanosine triphosphate (pGTP) is accepted as a substrate by 9°N and Therminator DNA polymerases, enabling its enzymatic incorporation into oligonucleotides [1]. This is a critical differentiator from bulkier 2'-modifications that may be poorly tolerated by polymerases. While the incorporation efficiency is not directly compared to other 2'-modified NTPs in this study, the successful incorporation confirms that the 2'-O-propargyl group does not sterically preclude enzyme recognition, a common hurdle for modified nucleotides [1].

Enzymatic incorporation
Supporting evidence
pGTP accepted by Therminator and 9°N DNA polymerases
Enables enzymatic synthesis of clickable long DNA
Binary finding; efficiency not compared
Enzymatic DNA Synthesis Modified Nucleotides DNA Polymerase Click Chemistry

Strategic Applications of 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine in Nucleic Acid Research and Development


Synthesis of Site-Specifically Labeled Oligonucleotides for Biophysical and Cellular Studies

The 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine phosphoramidite can be incorporated into DNA or RNA oligonucleotides via solid-phase synthesis. The resulting oligonucleotide, now bearing an internal or terminal alkyne handle, can be efficiently conjugated to an azide-modified fluorophore (e.g., Nile red), affinity tag (e.g., biotin), or other functional molecule using CuAAC 'click' chemistry [1]. This is supported by the demonstrated 62% yield for biotinylating a complex propargylated c-di-GMP [2]. This approach is superior to traditional enzymatic labeling for generating well-defined, site-specifically labeled probes for FRET, pull-down assays, or cellular imaging, as it avoids heterogeneous product mixtures.

Development of Functionalized Cyclic Dinucleotides as STING Agonists or Biofilm Inhibitors

This compound is an essential starting material for synthesizing propargyl-modified cyclic di-GMP (c-di-GMP) analogs, as demonstrated by its conversion to a key building block in 91% yield [1]. The resulting propargylated c-di-GMP can then be functionalized via 'click' chemistry, enabling the creation of novel analogs for studying bacterial signaling, inhibiting biofilm formation, or modulating the STING pathway in mammalian cells. The ability to attach diverse moieties to the c-di-GMP scaffold with a 62% yield for biotinylation [2] allows for structure-activity relationship (SAR) studies and the development of chemical probes to elucidate c-di-GMP's role in pathogenesis and immunity.

Enzymatic Synthesis of Long, Clickable DNA Strands for Nanotechnology and Synthetic Biology

The corresponding nucleoside triphosphate (pGTP) is a substrate for Therminator DNA polymerase [1]. This enables the enzymatic synthesis of long, chemically modified DNA strands containing internal clickable 2'-O-propargylguanosine residues. This approach is valuable for creating DNA-based nanostructures, scaffolds, or hydrogels that require post-synthetic functionalization or cross-linking. It offers an alternative to fully synthetic methods, particularly for generating very long constructs where solid-phase synthesis becomes inefficient or cost-prohibitive.

Application
Selection Property
Validation Focus
Site-specific labeled oligonucleotides
Click-ready alkyne handle
CuAAC conjugation efficiency and label stability
Functionalized cyclic dinucleotide analogs
Efficient derivatization to levulinyl ester
Synthesis yield and purity of c-di-GMP probes
Enzymatic synthesis of clickable long DNA
Polymerase substrate compatibility
Incorporation fidelity and post-synthetic modification yield
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